molecular formula C33H54N2O3 B12412654 Senp1-IN-4

Senp1-IN-4

Cat. No.: B12412654
M. Wt: 526.8 g/mol
InChI Key: WFGOCPHTDJDQJM-XHVSEXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Senp1-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of sentrin-specific protease 1 (SENP1). SENP1 is a cysteine protease involved in the deSUMOylation process, which regulates various cellular processes, including gene expression, DNA repair, and cell cycle progression. SENP1 is highly expressed in several cancers and plays a crucial role in tumorigenesis, making it a promising target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of Core Structure: This step involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications: Introduction of functional groups that enhance the molecule’s binding affinity and specificity towards SENP1. This may include halogenation, alkylation, or acylation reactions.

    Purification and Characterization: The final product is purified using techniques such as column chromatography, recrystallization, or HPLC.

Industrial Production Methods

Industrial production of Senp1-IN-4 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing cost-effective purification methods. The use of automated synthesis and purification systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Senp1-IN-4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Senp1-IN-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Senp1-IN-4 exerts its effects by binding to the active site of SENP1, thereby inhibiting its deSUMOylation activity. This inhibition prevents the removal of small ubiquitin-like modifier (SUMO) proteins from target proteins, leading to the accumulation of SUMOylated proteins. The accumulation of SUMOylated proteins can disrupt various cellular processes, including gene expression, DNA repair, and cell cycle progression. In cancer cells, this disruption can lead to reduced proliferation, increased apoptosis, and decreased tumor growth .

Comparison with Similar Compounds

Senp1-IN-4 can be compared with other SENP1 inhibitors and similar compounds targeting deSUMOylation processes:

Uniqueness of this compound

This compound is unique due to its high specificity and potency towards SENP1. Its well-defined mechanism of action and ability to effectively inhibit SENP1 activity make it a valuable tool for scientific research and drug development .

Biological Activity

Senp1-IN-4 is a small molecule inhibitor targeting the protein Sentrin-specific protease 1 (SENP1), which plays a significant role in various biological processes, particularly in cancer biology. SENP1 is involved in the deSUMOylation process, regulating numerous cellular functions, including transcription, cell cycle progression, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cells, and potential therapeutic applications.

This compound acts by inhibiting SENP1's enzymatic activity, thereby preventing the removal of SUMO (small ubiquitin-like modifier) proteins from target substrates. This inhibition disrupts various signaling pathways that are crucial for tumor growth and survival. The mechanism can be summarized as follows:

  • Inhibition of DeSUMOylation : By blocking SENP1, this compound increases SUMOylation levels on key proteins, which can lead to altered protein function and stability.
  • Impact on Tumor Suppression : Increased SUMOylation can enhance the activity of tumor suppressor proteins or inhibit oncogenic pathways.

Biological Activity in Cancer Models

Research indicates that SENP1 is overexpressed in several cancers, including prostate, pancreatic, and head and neck cancers. Inhibition of SENP1 has shown promising results in various studies:

Cancer Type Effect of SENP1 Inhibition Reference
GliomaReduced cell proliferation and increased apoptosis
Head and Neck CancerInhibition of ferroptosis pathway; reduced tumor progression
Pancreatic CancerPotential therapeutic target; altered SUMOylation dynamics
Renal Cell CarcinomaEnhanced invasion and metastasis; poor prognosis associated with high SENP1 levels

Case Studies

Several studies have explored the effects of SENP1 inhibition through compounds like this compound:

  • Head and Neck Squamous Cell Carcinoma (HNSCC) :
    • Findings : SENP1 promotes proliferation and invasion by inhibiting ferroptosis through deSUMOylation of ACSL4.
    • : Targeting SENP1 may provide a new therapeutic strategy for HNSCC patients .
  • Glioma Cells :
    • Experiment : Downregulation of SENP1 using shRNA led to significant growth inhibition in glioma cells over time.
    • Results : Viable cell counts decreased significantly post-treatment, indicating the potential of SENP1 inhibitors like this compound in glioma therapy .
  • Renal Cell Carcinoma (RCC) :
    • Observation : High levels of SENP1 correlated with increased local invasion and metastasis.
    • Implication : Inhibiting SENP1 could reverse aggressive behaviors in RCC cells, suggesting a potential application for this compound in clinical settings .

Research Findings

Recent studies have highlighted the multifaceted roles of SENP1 in cancer biology:

  • Prognostic Marker : Elevated SENP1 expression has been associated with poor prognosis across multiple cancer types, making it a potential biomarker for aggressive disease forms .
  • Therapeutic Targeting : The use of SENP inhibitors like this compound could synergize with existing therapies to enhance treatment efficacy by overcoming drug resistance mechanisms observed in various cancers .

Properties

Molecular Formula

C33H54N2O3

Molecular Weight

526.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-N-[2-(methylamino)-2-oxoethyl]-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxamide

InChI

InChI=1S/C33H54N2O3/c1-20-11-16-33(28(38)35-19-26(37)34-8)18-17-31(6)22(27(33)21(20)2)9-10-24-30(5)14-13-25(36)29(3,4)23(30)12-15-32(24,31)7/h9,20-21,23-25,27,36H,10-19H2,1-8H3,(H,34,37)(H,35,38)/t20-,21+,23+,24-,25+,27+,30+,31-,32-,33+/m1/s1

InChI Key

WFGOCPHTDJDQJM-XHVSEXIISA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)NCC(=O)NC

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)NCC(=O)NC

Origin of Product

United States

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